![molecular formula C31H25N5O3S B2488644 N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-69-7](/img/structure/B2488644.png)
N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves several key reactions, including the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of quinazolinones and oxadiazoles, characterized by spectral and analytical methods (P. Reddy et al., 1986). Additionally, amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions (M. Nowak et al., 2015).
Molecular Structure Analysis
Structural elucidation of quinazolinone derivatives often involves comprehensive spectral analysis, including IR, MS, and NMR spectroscopy. For instance, the synthesis of polynuclear heterocycles, including quinazolinones, is guided by the reactivity of amino acids and their derivatives, showcasing the importance of molecular structure in understanding the chemical behavior of these compounds (M. Alkhader et al., 1979).
Chemical Reactions and Properties
Quinazolinones and their derivatives undergo various chemical reactions, including oxidation and coupling reactions, which significantly impact their chemical properties. The synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides reveals insights into the structure-activity relationships crucial for their cytotoxicity, highlighting the interplay between chemical reactions and the resultant properties of these molecules (J. Chen et al., 2000).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure. Studies involving single-crystal X-ray crystallography provide valuable data for understanding the molecular conformation and interactions that dictate the physical properties of these compounds (B. Priya et al., 2006).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity, stability, and interaction with biological targets, are critical for their application in drug design and development. The design and synthesis of novel quinazolinone and benzamide derivatives for anticancer activity demonstrate the potential of these compounds as therapeutic agents, highlighting the importance of chemical properties in their biological efficacy (M. El-hashash et al., 2018).
properties
IUPAC Name |
N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O3S/c1-39-23-11-7-10-22(17-23)33-28(37)19-40-31-35-26-16-21(30(38)32-18-20-8-3-2-4-9-20)14-15-24(26)29-34-25-12-5-6-13-27(25)36(29)31/h2-17H,18-19H2,1H3,(H,32,38)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDYKDJFYLKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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